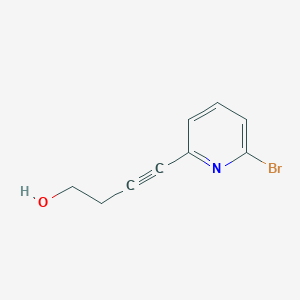
4-(6-bromo-2-pyridinyl)-3-Butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol is a chemical compound that features a brominated pyridine ring attached to a butynol group This compound is of interest due to its unique structure, which combines a halogenated aromatic ring with an alkyne and alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sonogashira Coupling: The brominated pyridine is then subjected to a Sonogashira coupling reaction with an appropriate alkyne, such as 3-butyn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Another brominated pyridine derivative with applications in coordination chemistry and catalysis.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: A compound used in medicinal chemistry for the development of pharmaceutical agents.
6-Bromo-2-pyridinyl 3-pyrrolidinyl ether:
Uniqueness
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol is unique due to its combination of a brominated pyridine ring with an alkyne and alcohol functional group. This structural motif provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
165105-42-0 |
|---|---|
Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-3-5-8(11-9)4-1-2-7-12/h3,5-6,12H,2,7H2 |
InChI Key |
AOKRQTXVBFJLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


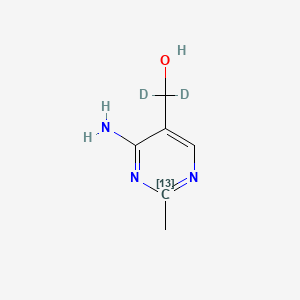
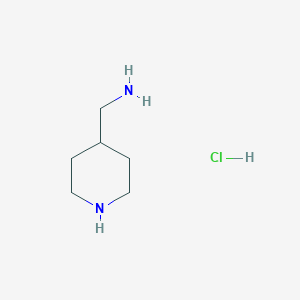
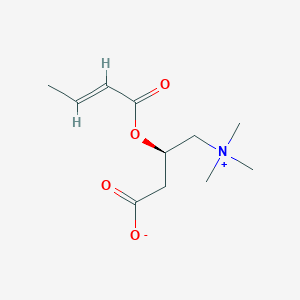
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
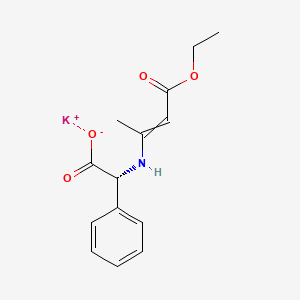
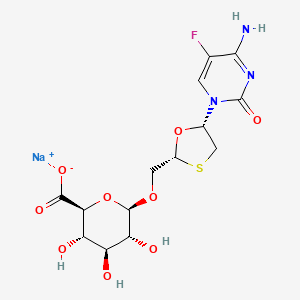
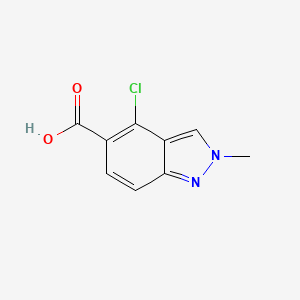
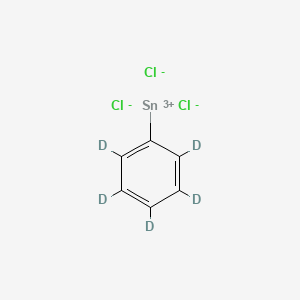
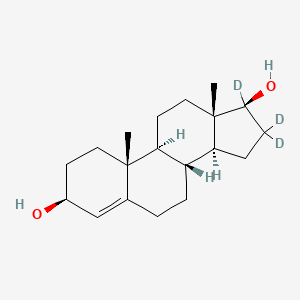
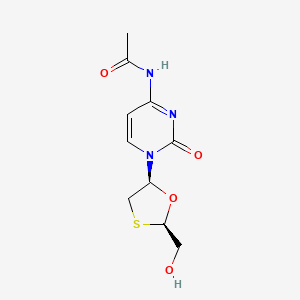
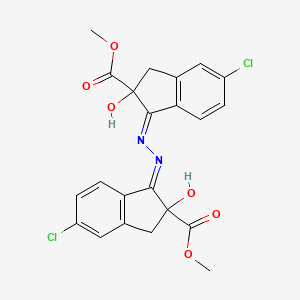
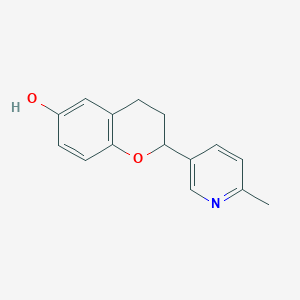
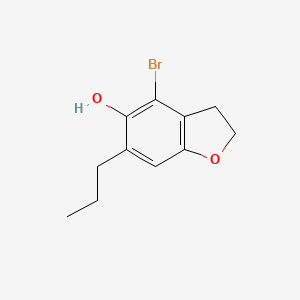
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
